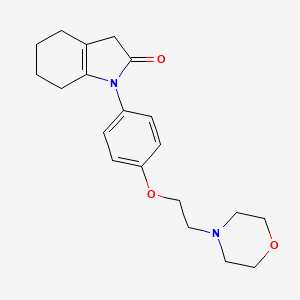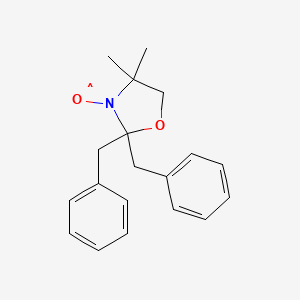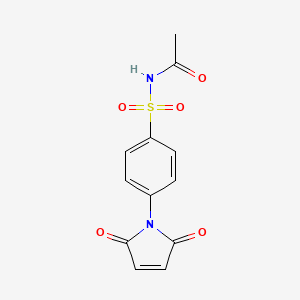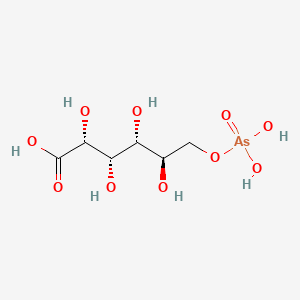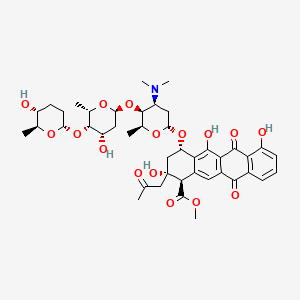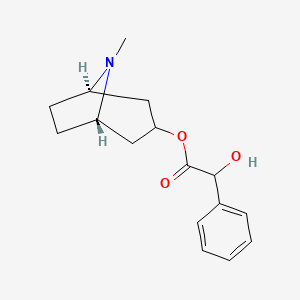
Homatropine
Descripción general
Descripción
Synthesis Analysis
Homatropine synthesis has not been directly detailed in the provided references, indicating the specific synthetic routes may not be widely documented in recent literature. Synthesis of related compounds typically involves strategic functional group manipulations and ring closure reactions, hinting at a potentially complex synthesis pathway for this compound involving multiple steps of activation, protection, and deprotection of functional groups to achieve the desired molecular structure.
Molecular Structure Analysis
This compound's molecular structure is characterized by its tertiary amine group and ester linkage, similar to other antimuscarinic compounds. It is a competitive inhibitor of acetylcholine at muscarinic receptors, which explains its anticholinergic effects. The structural similarity to atropine suggests a similar ring system and functional groups that are crucial for biological activity, including interactions with muscarinic receptors to block parasympathetic nerve stimulation.
Chemical Reactions and Properties
The chemical properties of this compound include its reactivity towards acetylcholine receptor sites, where it acts by competitively inhibiting acetylcholine, leading to antimuscarinic effects. It can be expected to undergo chemical reactions typical of alkaloids, such as reactions at its ester group or tertiary amine, including hydrolysis, alkylation, or acylation. Its antimuscarinic action is achieved through blockade of the muscarinic acetylcholine receptors, reducing smooth muscle contractions and secretions in the gastrointestinal tract and other areas.
Physical Properties Analysis
While specific physical properties of this compound were not detailed in the references, typical properties of similar compounds include solid state at room temperature, white crystalline appearance, and solubility in water and organic solvents. The physical state and solubility are crucial for its formulation and application in medical contexts.
Chemical Properties Analysis
This compound's chemical properties involve its interaction with muscarinic receptors, where it acts as a competitive antagonist. This action is mediated through its structural features, which enable it to bind to the receptor sites, preventing acetylcholine from exerting its effect. The antimuscarinic property leads to various physiological effects, including dilation of the pupils (mydriasis) and paralysis of the eye's accommodation (cycloplegia).
References:
Aplicaciones Científicas De Investigación
1. Pharmacological Action on Smooth Muscle
Homatropine's action on smooth muscle is significant. Unlike atropine, which strongly paralyzes vagus nerve endings in the heart, this compound exhibits a weaker effect on parasympathetic nerve endings such as the vagus terminals in the heart. This leads to a reduction in blood pressure and vasodilation, indicating that this compound may partially act directly on smooth muscle itself (Macht, 1922).
2. Analytical Chemistry Applications
The ferric hydroxamate method, employed in a study for quantitative analysis, demonstrates the application of this compound in analytical chemistry. This method is used to analyze salts of solanaceous alkaloids like this compound in the presence of their hydrolysis products (Feldman & Robb, 1970).
3. Chiral Resolution in Electrophoresis
This compound has been used in capillary zone electrophoresis for chiral resolution. It was successfully resolved by cyclodextrin additives, illustrating its role in analytical techniques for the separation of chiral compounds (Jin et al., 1999).
4. Studies on Drug Solubility
Research on this compound's solubility in buffer solutions provides insights into its physicochemical properties. These studies are crucial for the formulation of ophthalmic and other pharmaceutical preparations (Bellows & Chinn, 1941).
Mecanismo De Acción
Target of Action
Homatropine is an anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors . These receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Mode of Action
This compound is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine . It is expected to act in a similar manner as atropine, producing similar parasympatholytic effects . By blocking muscarinic receptors and cholinergic signaling pathways, this compound blocks the response of the iris sphincter muscle and causes the pupil to become unresponsive to light upon dilation or mydriasis .
Biochemical Pathways
The muscarinic acetylcholine receptor, the primary target of this compound, mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . By antagonizing these receptors, this compound disrupts these pathways, leading to its therapeutic effects.
Result of Action
This compound produces typical anticholinergic effects inducing mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). Other effects of structurally-related atropine that could also apply to this compound include inhibition of secretions, tachycardia, relaxation of smooth muscle, and central nervous effects including excitation .
Propiedades
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044014, DTXSID00858826 | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
87-00-3, 16175-57-8 | |
| Record name | Homatropine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
191°C as methylbromide and 212°C as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




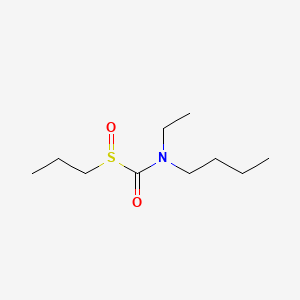
![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
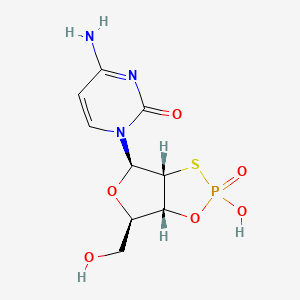
![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)
